An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights into the experimental methodologies used for characterization.
Introduction: The Significance of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazine core is a key pharmacophore in numerous biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications through cross-coupling reactions. This allows for the generation of diverse chemical libraries for drug discovery programs, particularly in the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in these fields, influencing aspects from reaction kinetics and purification to formulation and bioavailability.
Core Physicochemical Properties
The fundamental physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine are summarized in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| CAS Number | 105655-01-4 | [2] |
| Physical Form | Solid or solid-liquid mixture | |
| Boiling Point | 296.4 °C at 760 mmHg (Predicted) | |
| Melting Point | Not explicitly reported. Related bromo-substituted benzoxazines exhibit melting points in the range of 80-120°C.[3] | N/A |
| Solubility | Expected to have moderate solubility in common organic solvents such as THF, chloroform, and methanol based on the properties of similar benzoxazine derivatives. | [4] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine typically involves a multi-step process, which is outlined in the workflow below. The choice of reagents and reaction conditions is critical for achieving high purity and yield.
Caption: Synthetic and purification workflow for 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 4-bromo-2-aminophenol in a suitable aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or cesium carbonate is added.
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Addition of Reagent: 1,2-Dibromoethane is added dropwise to the stirred suspension at room temperature.
-
Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Expert Insight: Causality in Experimental Choices
The choice of a strong, non-nucleophilic base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group and the amino group of the starting material, facilitating the nucleophilic attack on the 1,2-dibromoethane for cyclization. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate, especially in biphasic systems.
Structural and Physicochemical Characterization: A Multi-technique Approach
A thorough characterization of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is essential to confirm its identity, purity, and properties. The following diagram illustrates the logical flow of analytical techniques employed.
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydro-oxazine ring, and the N-H proton.[4] The protons on the oxazine ring typically appear as multiplets in the aliphatic region, while the aromatic protons will be observed in the downfield region, with splitting patterns indicative of their substitution on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity, and the aliphatic carbons of the oxazine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:
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N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
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C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
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C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
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C=C aromatic stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.[5]
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C-O-C stretch: A strong, characteristic band in the 1200-1300 cm⁻¹ region, indicative of the ether linkage in the oxazine ring.[5]
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C-N stretch: A peak in the 1000-1250 cm⁻¹ region.
Differential Scanning Calorimetry (DSC)
DSC is a key technique for determining the thermal properties of materials, including melting point and phase transitions.[6][7] For a crystalline solid, a sharp endothermic peak is observed at its melting point. The absence of a sharp melting peak for some commercial samples, described as a "solid-liquid mixture," may indicate the presence of impurities or polymorphism.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
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Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
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Thermal Program: The sample is subjected to a controlled temperature program, typically a heating ramp of 10 °C/min.
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the peak of the endothermic transition.
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining suitable single crystals can be challenging, the resulting data is invaluable for confirming the molecular structure and understanding intermolecular interactions.
Safety and Handling
Based on available data, 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine, grounded in both theoretical data and established experimental methodologies. A thorough understanding of these properties is fundamental for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols and expert insights aim to equip researchers with the necessary knowledge for the effective synthesis, purification, and characterization of this versatile compound.
References
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Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - MDPI. [Link]
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Differential scanning calorimetry (DSC) thermograms of benzoxazine... - ResearchGate. [Link]
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FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][7]oxazine. - ResearchGate. [Link]
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Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines. [Link]
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